2,2,2-trifluoroethyl N-[1-(1H-imidazol-1-yl)propan-2-yl]carbamate
CAS No.: 1223468-06-1
Cat. No.: VC3427029
Molecular Formula: C9H12F3N3O2
Molecular Weight: 251.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1223468-06-1 |
|---|---|
| Molecular Formula | C9H12F3N3O2 |
| Molecular Weight | 251.21 g/mol |
| IUPAC Name | 2,2,2-trifluoroethyl N-(1-imidazol-1-ylpropan-2-yl)carbamate |
| Standard InChI | InChI=1S/C9H12F3N3O2/c1-7(4-15-3-2-13-6-15)14-8(16)17-5-9(10,11)12/h2-3,6-7H,4-5H2,1H3,(H,14,16) |
| Standard InChI Key | VFEGCPQEKMGYQY-UHFFFAOYSA-N |
| SMILES | CC(CN1C=CN=C1)NC(=O)OCC(F)(F)F |
| Canonical SMILES | CC(CN1C=CN=C1)NC(=O)OCC(F)(F)F |
Introduction
2,2,2-Trifluoroethyl N-[1-(1H-imidazol-1-yl)propan-2-yl]carbamate is a complex organic compound with a specific chemical structure and properties. It is part of a broader class of carbamates, which are widely used in various applications, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its molecular formula, C9H12F3N3O2, and molecular weight of 251.21 g/mol .
Synthesis and Applications
While specific synthesis methods for this compound are not detailed in the available literature, carbamates generally can be synthesized through reactions involving isocyanates or carbamoyl chlorides with alcohols or amines. The applications of 2,2,2-trifluoroethyl N-[1-(1H-imidazol-1-yl)propan-2-yl]carbamate are not explicitly documented, but compounds with similar structures are often explored for their potential in pharmaceuticals or as intermediates in organic synthesis.
Safety and Handling
Safety data for this compound is currently limited, and detailed safety information should be obtained through a Safety Data Sheet (SDS) or by contacting suppliers directly . Handling should follow standard protocols for organic compounds, including the use of protective equipment and adherence to recommended storage conditions.
Research Findings and Future Directions
Research on specific compounds like 2,2,2-trifluoroethyl N-[1-(1H-imidazol-1-yl)propan-2-yl]carbamate is often part of broader studies on carbamate chemistry and its applications. Future research could focus on exploring its potential biological activity or optimizing synthesis methods to improve yield and purity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume